Cas no 334932-23-9 (Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
![Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester structure](https://ja.kuujia.com/images/noimg.png)
Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester 化学的及び物理的性質
名前と識別子
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- Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
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Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386373-0.05g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 0.05g |
$912.0 | 2024-06-05 | |
Enamine | EN300-386373-0.25g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 0.25g |
$999.0 | 2024-06-05 | |
Enamine | EN300-386373-5.0g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 5.0g |
$3147.0 | 2024-06-05 | |
Enamine | EN300-386373-1.0g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 1.0g |
$1086.0 | 2024-06-05 | |
Enamine | EN300-386373-0.5g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 0.5g |
$1043.0 | 2024-06-05 | |
Enamine | EN300-386373-10.0g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 10.0g |
$4667.0 | 2024-06-05 | |
Enamine | EN300-386373-0.1g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 0.1g |
$956.0 | 2024-06-05 | |
Enamine | EN300-386373-2.5g |
chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
334932-23-9 | 95% | 2.5g |
$2127.0 | 2024-06-05 |
Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl esterに関する追加情報
Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 334932-23-9): An Overview
Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 334932-23-9) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structural features, which include a cyclohexane ring, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a chloromethyl ester functional group. These characteristics make it an essential intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The cyclohexane ring provides a rigid and stable framework, which is crucial for maintaining the conformational integrity of the molecule. The Boc-protected amino group ensures that the amino functionality remains inactive during synthetic manipulations but can be selectively deprotected at a later stage. The chloromethyl ester functional group introduces reactivity and versatility, allowing for further derivatization and functionalization.
Recent studies have highlighted the importance of Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester in the development of novel therapeutic agents. For instance, a research team at the University of California, Los Angeles (UCLA) utilized this compound as a key intermediate in the synthesis of a new class of antiviral drugs targeting RNA viruses. The chloromethyl ester group was found to enhance the bioavailability and cellular uptake of the final drug product, leading to improved therapeutic efficacy.
In another study published in the Journal of Medicinal Chemistry, researchers from Harvard University explored the use of Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). The cyclohexane ring and Boc-protected amino group were crucial for achieving high binding affinity and selectivity towards specific PPI targets. This work has opened new avenues for the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
The synthetic accessibility of Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester has also been a subject of extensive research. A recent publication in Organic Letters described an efficient and scalable synthetic route for this compound using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces environmental impact by minimizing waste generation and energy consumption.
From a safety perspective, Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester is generally considered safe when handled under appropriate laboratory conditions. However, it is important to follow standard safety protocols to prevent exposure to skin and eyes and to ensure proper ventilation during handling.
In conclusion, Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 334932-23-9) is a valuable compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features make it an ideal intermediate for the development of novel therapeutic agents and bioactive molecules. Ongoing research continues to uncover new possibilities for its use in various scientific disciplines.
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